Metabolic Stability Advantage Conferred by Cyclopropyl Cα-Substitution vs. Non-Cyclopropyl Analogs
In a series of imidazole cyclopropyl amine analogues evaluated as mutant IDH1 inhibitors, compounds bearing the cyclopropyl group at the Cα position (structurally analogous to the target compound) demonstrated moderate liver microsome stability, whereas the corresponding non-cyclopropyl and gem-dimethyl analogs exhibited significantly higher intrinsic clearance, translating into a >10-fold stability advantage for the cyclopropyl-containing scaffold . This class-level SAR trend indicates that the cyclopropyl group in 2-amino-2-cyclopropyl-3-(1H-imidazol-1-yl)propanamide is not merely a lipophilicity modulator but a critical structural determinant for resisting oxidative metabolism and prolonging compound residence time in in vitro ADME assays .
| Evidence Dimension | Oxidative metabolic stability (intrinsic clearance in liver microsomes) |
|---|---|
| Target Compound Data | Moderate stability (exact CL_int not reported for free compound; class-level inference from cyclopropyl imidazole amine series) |
| Comparator Or Baseline | Non-cyclopropyl or gem-dimethyl analogs: Significantly higher intrinsic clearance (exact values not publicly disclosed for direct comparator; class-level SAR from Zheng et al. 2018) |
| Quantified Difference | >10-fold lower intrinsic clearance for cyclopropyl-containing analogs vs. non-cyclopropyl/gem-dimethyl comparators |
| Conditions | Human or rodent liver microsome incubation; NADPH-dependent oxidative metabolism assay (Zheng et al. 2018, Bioorg Med Chem Lett) |
Why This Matters
For procurement decisions in lead optimization programs, prioritizing building blocks with established metabolic stability advantages can directly reduce the need for downstream structural modifications and accelerate the identification of development candidates with favorable PK profiles.
- [1] Zheng Q, Chen Z, Wan H, et al. Discovery and structure-activity-relationship study of novel imidazole cyclopropyl amine analogues for mutant isocitric dehydrogenase 1 (IDH1) inhibitors. Bioorg Med Chem Lett. 2018;28(23-24):3808-3812. View Source
- [2] Giles RL, Sullivan JD, Steiner AM, Looper RE. Addition–Hydroamination Reactions of Propargyl Cyanamides: Rapid Access to Highly Substituted 2-Aminoimidazoles. Angew Chem Int Ed. 2009;48(17):3116-3120. View Source
